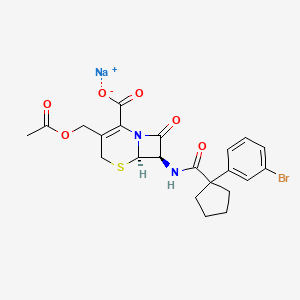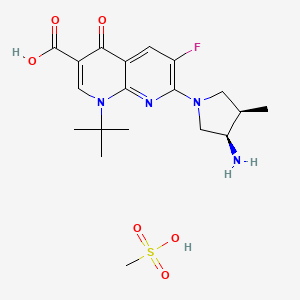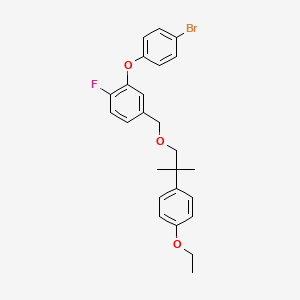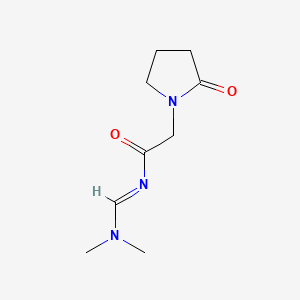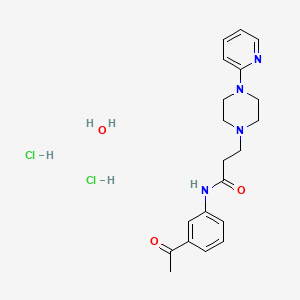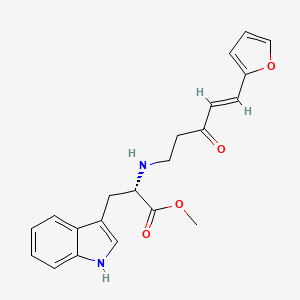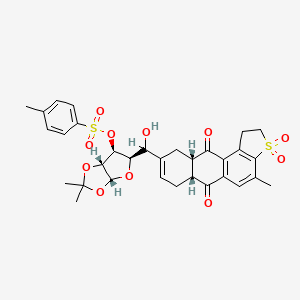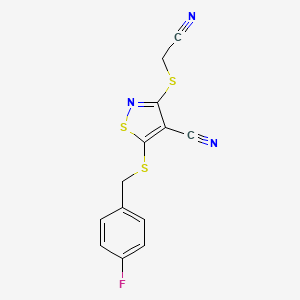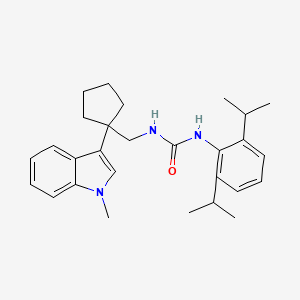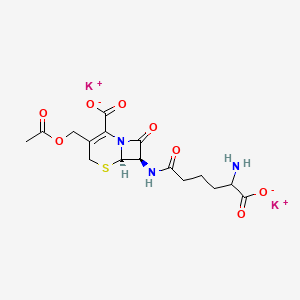
Ukt5M3GU4F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE is a complex organic molecule with the molecular formula C25H21NO2S It is known for its unique structural features, including a morpholine ring, a naphthalene moiety, and a thiopyranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Construction of the Thiopyranone Core: The thiopyranone core is formed through a cyclization reaction involving a thioketone and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
500169-73-3 |
|---|---|
Fórmula molecular |
C25H21NO2S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-6-(4-naphthalen-1-ylphenyl)thiopyran-4-one |
InChI |
InChI=1S/C25H21NO2S/c27-21-16-24(29-25(17-21)26-12-14-28-15-13-26)20-10-8-19(9-11-20)23-7-3-5-18-4-1-2-6-22(18)23/h1-11,16-17H,12-15H2 |
Clave InChI |
RPXUZXKPLIIOMI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)C=C(S2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


